5-bromo-2-fluoro-4-methyl-1,3-thiazole
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Overview
Description
5-Bromo-2-fluoro-4-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine, fluorine, and a methyl group. Thiazoles are known for their aromaticity and biological activity, making them valuable in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-bromo-2-fluoro-4-methyl-1,3-thiazole typically involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method ensures the selective introduction of the bromine and fluorine atoms at the desired positions on the thiazole ring.
Chemical Reactions Analysis
5-Bromo-2-fluoro-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles. Common reagents used in these reactions include sodium ethoxide, hydrogen gas, and various oxidizing agents
Scientific Research Applications
5-Bromo-2-fluoro-4-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-fluoro-4-methyl-1,3-thiazole include:
2-Amino-5-bromo-4-methylthiazole: Known for its antimicrobial properties.
5-Bromothiazole: Used in the synthesis of various pharmaceuticals.
4-Methylthiazole: A precursor in the synthesis of thiazole derivatives with diverse biological activities
This compound stands out due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity compared to other thiazole derivatives.
Properties
CAS No. |
1610028-05-1 |
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Molecular Formula |
C4H3BrFNS |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
5-bromo-2-fluoro-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H3BrFNS/c1-2-3(5)8-4(6)7-2/h1H3 |
InChI Key |
RVBXOCLDBFTCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)F)Br |
Purity |
95 |
Origin of Product |
United States |
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